molecular formula C18H12Cl2NO6P B15165887 Bis(4-chlorophenyl) 4-nitrophenyl phosphate CAS No. 185249-81-4

Bis(4-chlorophenyl) 4-nitrophenyl phosphate

Cat. No.: B15165887
CAS No.: 185249-81-4
M. Wt: 440.2 g/mol
InChI Key: SCWWWCYFJBSTLW-UHFFFAOYSA-N
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Description

Bis(4-chlorophenyl) 4-nitrophenyl phosphate is an organophosphate compound characterized by the presence of two 4-chlorophenyl groups and one 4-nitrophenyl group attached to a phosphate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-chlorophenyl) 4-nitrophenyl phosphate typically involves the reaction of 4-chlorophenol with phosphorus oxychloride (POCl3) to form bis(4-chlorophenyl) phosphate. This intermediate is then reacted with 4-nitrophenol under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as pyridine to neutralize the hydrochloric acid generated during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the careful control of reaction temperatures, the use of efficient mixing to ensure complete reaction, and the purification of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Bis(4-chlorophenyl) 4-nitrophenyl phosphate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of 4-chlorophenol, 4-nitrophenol, and phosphoric acid.

    Substitution: The nitro group in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Substitution: Requires nucleophiles such as amines or thiols and may involve catalysts or elevated temperatures.

    Reduction: Commonly uses hydrogen gas with a palladium or platinum catalyst.

Major Products Formed

    Hydrolysis: 4-chlorophenol, 4-nitrophenol, and phosphoric acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Bis(4-chlorophenyl) 4-aminophenyl phosphate.

Scientific Research Applications

Bis(4-chlorophenyl) 4-nitrophenyl phosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a substrate in enzymatic studies to investigate phosphatase activity.

    Biology: Employed in studies of enzyme kinetics and mechanisms, particularly those involving phosphatases and hydrolases.

    Medicine: Potential use in the development of enzyme inhibitors or as a model compound for studying the metabolism of organophosphates.

    Industry: Utilized in the synthesis of other organophosphate compounds and as an intermediate in the production of pesticides and pharmaceuticals.

Mechanism of Action

The mechanism of action of Bis(4-chlorophenyl) 4-nitrophenyl phosphate involves its interaction with enzymes such as phosphatases. The compound acts as a substrate, undergoing hydrolysis to release 4-chlorophenol, 4-nitrophenol, and phosphoric acid. The molecular targets include the active sites of these enzymes, where the phosphate group is cleaved through nucleophilic attack by water or other nucleophiles.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-nitrophenyl) phosphate: Similar structure but with two nitrophenyl groups instead of chlorophenyl groups.

    Bis(4-chlorophenyl) phosphate: Lacks the nitrophenyl group, making it less reactive in certain types of reactions.

    4-Nitrophenyl phosphate: Contains only one nitrophenyl group and is commonly used in enzymatic studies.

Uniqueness

Bis(4-chlorophenyl) 4-nitrophenyl phosphate is unique due to the presence of both chlorophenyl and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in research and industry, making it a valuable compound for various scientific investigations.

Properties

IUPAC Name

bis(4-chlorophenyl) (4-nitrophenyl) phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2NO6P/c19-13-1-7-16(8-2-13)25-28(24,26-17-9-3-14(20)4-10-17)27-18-11-5-15(6-12-18)21(22)23/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWWWCYFJBSTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2NO6P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70774822
Record name Bis(4-chlorophenyl) 4-nitrophenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70774822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185249-81-4
Record name Bis(4-chlorophenyl) 4-nitrophenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70774822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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